Cgp 57380
Description
inhibits the mitogen-activated protein kinase-interacting kinase Mnk1
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPMANVRZYYQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469941 | |
| Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522629-08-9 | |
| Record name | CGP 57380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 522629-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP 57380 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CGP 57380: A Technical Guide to its Mechanism of Action as a MNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 57380 is a potent and selective, cell-permeable inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). By targeting these kinases, this compound effectively blocks the phosphorylation of a key downstream substrate, the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical regulatory step in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer and other proliferative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. It includes a summary of key quantitative data, detailed experimental protocols for studying its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MNK1 and Downstream eIF4E Phosphorylation
This compound is a pyrazolo-pyrimidine compound that acts as a selective inhibitor of MNK1.[1] It exerts its biological effects by directly binding to the kinase domain of MNK1, thereby preventing the phosphorylation of its primary substrate, eIF4E, at serine 209. This inhibitory action disrupts the initiation of cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, proliferation, and survival.
The primary mechanism of action of this compound can be summarized in the following steps:
-
Entry into the cell: As a cell-permeable compound, this compound readily crosses the cell membrane to reach its intracellular target.
-
Binding to MNK1: this compound selectively binds to the ATP-binding pocket of MNK1, preventing the kinase from utilizing ATP for substrate phosphorylation.
-
Inhibition of eIF4E Phosphorylation: By inhibiting MNK1 activity, this compound directly blocks the phosphorylation of eIF4E at Ser209.
-
Disruption of Cap-Dependent Translation: The dephosphorylated state of eIF4E leads to a reduction in the translation of specific mRNAs that are highly dependent on phosphorylated eIF4E for efficient initiation. These often include mRNAs encoding oncoproteins such as c-Myc and cyclin D1.
-
Cellular Consequences: The net effect of this inhibition is a reduction in cell proliferation, induction of apoptosis, and a sensitization of cancer cells to other therapeutic agents.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| MNK1 | Cell-free kinase assay | 2.2 µM | [2] |
| eIF4E Phosphorylation | Cellular assay | ~3 µM | [1] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| Jurkat, CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Inhibition of proliferation, induction of apoptosis | 4-16 µM | [3] |
| BC CML cells | Chronic Myeloid Leukemia | Prevents serial replating | Not specified | [2] |
| Vero cells | Kidney epithelial | Dose-dependent decrease in RPLp2 | 2-50 µM | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment | Effect | Reference |
| Immunodeficient mice | Chronic Myeloid Leukemia | 40 mg/kg/day, i.p. | Extinguishes serial transplant ability of BC CML cells | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
MNK1 Kinase Assay (In Vitro)
This protocol is designed to determine the direct inhibitory effect of this compound on MNK1 kinase activity in a cell-free system.
Materials:
-
Recombinant active MNK1 enzyme
-
eIF4E protein (as substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant active MNK1, and eIF4E substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of MNK1 inhibition at each concentration of this compound and determine the IC50 value.
References
- 1. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of CGP 57380: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 57380 is a potent and selective, cell-permeable inhibitor of the MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). By targeting these kinases, this compound effectively blocks the phosphorylation of their key substrate, the eukaryotic initiation factor 4E (eIF4E), a critical regulator of cap-dependent mRNA translation. This inhibition of eIF4E phosphorylation has profound effects on various cellular processes, including protein synthesis, cell proliferation, apoptosis, and inflammatory responses. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways.
Core Mechanism of Action: Inhibition of the Mnk-eIF4E Axis
This compound is a pyrazolo-pyrimidine compound that acts as an ATP-competitive inhibitor of Mnk1 and Mnk2.[1] The Mnk kinases are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[2] Upon activation by upstream stimuli such as growth factors, stress, and cytokines, ERK and p38 phosphorylate and activate Mnk1 and Mnk2.[2] The activated Mnk kinases then phosphorylate eIF4E on Serine 209.[3]
Phosphorylation of eIF4E is a crucial regulatory step in the initiation of cap-dependent translation. It is thought to enhance the binding of eIF4E to the 5' cap of mRNAs and promote the assembly of the eIF4F translation initiation complex.[3] This complex is essential for the recruitment of the ribosome to the mRNA, thereby initiating protein synthesis. By inhibiting Mnk1 and Mnk2, this compound prevents the phosphorylation of eIF4E, leading to a reduction in the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell growth, survival, and proliferation, such as c-Myc, cyclin D1, and survivin.[3]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 | Reference |
| Mnk1 | Cell-free kinase assay | 2.2 µM | [1][4] |
| eIF4E Phosphorylation | Cellular assay | ~3 µM | [1][4] |
Table 1: Inhibitory Potency of this compound
This compound exhibits selectivity for Mnk kinases and does not significantly inhibit other kinases at concentrations where it effectively blocks Mnk1 activity.
| Kinase | Inhibitory Activity | Reference |
| p38 | No significant inhibition | [1] |
| JNK1 | No significant inhibition | [1] |
| ERK1/2 | No significant inhibition | [1] |
| PKC | No significant inhibition | [1] |
| Src-like kinases | No significant inhibition | [1] |
Table 2: Kinase Selectivity Profile of this compound
Signaling Pathways and Cellular Effects
The inhibition of the Mnk-eIF4E axis by this compound has a cascading effect on multiple cellular signaling pathways and processes.
Regulation of Protein Synthesis and Cell Proliferation
By inhibiting eIF4E phosphorylation, this compound selectively reduces the translation of mRNAs containing complex 5' untranslated regions (UTRs), which often encode for proteins critical for cell cycle progression and proliferation. This leads to an anti-proliferative effect in various cancer cell lines.[3] For instance, in T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound has been shown to inhibit proliferation in a dose- and time-dependent manner.[3]
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved, in part, by reducing the expression of anti-apoptotic proteins whose translation is dependent on eIF4E phosphorylation. In T-ALL cell lines, treatment with this compound leads to the activation of the caspase pathway, a key molecular cascade in the execution of apoptosis.[3]
Modulation of Inflammatory Responses
The Mnk-eIF4E pathway plays a significant role in regulating the production of pro-inflammatory cytokines. This compound has been demonstrated to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).[4] This suggests a potential therapeutic role for this compound in inflammatory diseases.
Synergy with Other Signaling Inhibitors
An important aspect of the biological activity of this compound is its ability to synergize with other targeted therapies. For example, inhibitors of the mTOR pathway, such as everolimus, can lead to a feedback activation of eIF4E phosphorylation. This compound can overcome this resistance mechanism, and the combination of mTOR and Mnk inhibitors has shown synergistic anti-cancer effects in preclinical models of T-ALL and non-small cell lung cancer.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
In Vitro Mnk1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Mnk1.
Materials:
-
Recombinant active Mnk1 enzyme
-
eIF4E protein as substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper or SDS-PAGE and autoradiography equipment
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Mnk1 enzyme, and the eIF4E substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using P81 paper, wash the papers extensively with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporation of ³²P into the eIF4E substrate using a scintillation counter or by SDS-PAGE followed by autoradiography and densitometry.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of eIF4E Phosphorylation
This cellular assay determines the ability of this compound to inhibit eIF4E phosphorylation in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293, Jurkat)
-
Cell culture medium and supplements
-
Stimulant (e.g., serum, phorbol 12-myristate 13-acetate (PMA), or a growth factor)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Starve the cells in serum-free medium for a few hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 10% fetal bovine serum) for a short period (e.g., 15-30 minutes) to induce eIF4E phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total eIF4E.
-
Quantify the band intensities to determine the inhibition of eIF4E phosphorylation.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer (e.g., HEPES buffered saline with CaCl₂)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (and a DMSO control) for a specified time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the different cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
TNF-α Production Inhibition Assay
This assay measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ELISA kit for TNF-α
Procedure:
-
Plate the macrophage cells in a culture plate.
-
Pre-treat the cells with different concentrations of this compound (or DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and a typical experimental workflow.
Caption: this compound inhibits Mnk1/2, blocking eIF4E phosphorylation and downstream effects.
References
The Role of Cgp 57380 in Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the role of the small molecule inhibitor Cgp 57380 in the intricate process of translation initiation. This compound is a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), key regulators of the eukaryotic translation initiation factor 4E (eIF4E). By modulating the activity of eIF4E, this compound provides a powerful tool to investigate and potentially control the translation of specific mRNAs, particularly those implicated in oncogenesis and cellular proliferation.
Core Mechanism of Action
This compound is a cell-permeable pyrazolo-pyrimidine compound that functions as a competitive inhibitor of ATP binding to MNK1 and MNK2.[1][2] These kinases are downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways and are responsible for the phosphorylation of eIF4E at serine 209.[3][4] The phosphorylation of eIF4E is a critical event in cap-dependent translation initiation, a primary mechanism for protein synthesis in eukaryotes.
The initiation of translation is a multi-step process involving the assembly of the eIF4F complex at the 5' cap of mRNA. This complex, consisting of eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A (an RNA helicase), recruits the 40S ribosomal subunit to the mRNA, allowing for the scanning and identification of the start codon.
Phosphorylation of eIF4E by MNK1/2 is thought to enhance the translation of a subset of mRNAs that possess complex 5' untranslated regions (UTRs) and are often associated with cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby selectively downregulating the translation of these specific mRNAs.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (MNK1) | 2.2 µM | In vitro kinase assay | [2][6] |
| IC50 (eIF4E phosphorylation) | ~3 µM | Cellular assay (293 cells) | [6] |
Table 1: In vitro and cellular inhibitory concentrations of this compound.
| Cell Line | Treatment | Effect | Reference |
| T-ALL Jurkat and CEM cells | This compound (4-16 µM) | Dose-dependent suppression of p-MNK1 and p-eIF4E | [5] |
| Human Lung Cancer Cells (H157) | This compound (2.5 µM) + Rapamycin (10 nM) | Inhibition of rapamycin-induced eIF4E phosphorylation | [7] |
| A2780 Ovarian Cancer Cells | This compound | Inhibition of p-eIF4E (S209) | [8] |
Table 2: Cellular effects of this compound on eIF4E phosphorylation.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below. Upstream signals, such as growth factors and stress, activate the MAPK (ERK and p38) pathways, which in turn activate MNK1 and MNK2. These kinases then phosphorylate eIF4E, promoting the translation of specific mRNAs. This compound directly inhibits MNK1 and MNK2, blocking this phosphorylation event.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the function of this compound are provided below.
In Vitro MNK1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on MNK1 activity.
Materials:
-
Recombinant active MNK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiolabeled assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and MgCl₂.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the MNK1 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radioactive detection or unlabeled ATP for ADP-Glo™).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
For radioactive detection: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Western Blot Analysis of eIF4E Phosphorylation
This method is used to assess the level of phosphorylated eIF4E in cells treated with this compound.
Materials:
-
Cell lines of interest (e.g., Jurkat, H157)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Mouse anti-total eIF4E
-
Rabbit anti-phospho-MNK1 (Thr197/202)
-
Mouse anti-total MNK1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF4E) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total eIF4E and the loading control to normalize the data.
Polysome Profiling
This technique is used to determine the effect of this compound on the association of mRNAs with ribosomes, providing a measure of translation efficiency.[9][10]
Materials:
-
Cells treated with this compound or vehicle
-
Cycloheximide (to arrest translation)
-
Lysis buffer with cycloheximide
-
Sucrose solutions (e.g., 10% and 50% in polysome buffer)
-
Gradient maker and ultracentrifuge with swinging bucket rotor
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction reagents
Procedure:
-
Treat cells with this compound. Prior to harvesting, add cycloheximide to the culture medium to freeze ribosomes on the mRNA.
-
Lyse the cells and prepare a cytoplasmic extract.
-
Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the cytoplasmic extract onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. This generates a polysome profile, with peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Collect fractions corresponding to non-translating (monosomes) and translating (polysomes) mRNAs.
-
Extract RNA from the pooled fractions and analyze the distribution of specific mRNAs using RT-qPCR or RNA-sequencing to determine changes in their translation efficiency upon this compound treatment.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schematic illustration depicting the cellular pathways that lead to eIF4E activation and phosphorylation by Mnk1/2 [pfocr.wikipathways.org]
- 5. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring mRNA Translation by Polysome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP57380: A Technical Guide to a Selective Mnk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CGP57380, a cell-permeable pyrazolo-pyrimidine compound, and its role as a selective inhibitor of MAP kinase-interacting kinase 1 (Mnk1). The information presented herein is intended to support research and development efforts by providing detailed data on its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
CGP57380 selectively targets Mnk1, a serine/threonine kinase that is a key downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mnk1 is activated through phosphorylation by extracellular signal-regulated kinases (ERK) and p38 MAPKs.[1][2] Once activated, Mnk1 phosphorylates several downstream targets, most notably the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[3][4] The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.[2] By inhibiting Mnk1, CGP57380 prevents the phosphorylation of eIF4E, thereby suppressing protein synthesis and potentially leading to the inhibition of cell growth and induction of apoptosis.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of CGP57380 against Mnk1 has been determined through in vitro kinase assays. In cellular contexts, its efficacy is measured by its ability to inhibit the phosphorylation of the downstream target, eIF4E.
| Target | Assay Type | IC50 Value | Reference |
| Mnk1 | In Vitro Kinase Assay | 2.2 µM | [5][6][7][8] |
| eIF4E Phosphorylation | Cellular Assay (293 cells) | ~3 µM | [5][7][8] |
Selectivity Profile
CGP57380 exhibits a high degree of selectivity for Mnk1. Studies have shown that it does not possess inhibitory activity against several other kinases, even at concentrations significantly higher than its IC50 for Mnk1.
| Kinase | Activity | Reference |
| p38 | No inhibitory activity | [6][7][8] |
| JNK1 | No inhibitory activity | [6][7][8] |
| ERK1 | No inhibitory activity | [6][7][8] |
| ERK2 | No inhibitory activity | |
| PKC | No inhibitory activity | [6][7][8] |
| c-Src-like kinases | No inhibitory activity | [6][7][8] |
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the signaling pathway in which Mnk1 operates and the logical workflow for assessing the inhibitory effect of CGP57380.
Caption: Mnk1 Signaling Pathway and Point of Inhibition by CGP57380.
Caption: Cellular Assay Workflow for Evaluating CGP57380 Efficacy.
Experimental Protocols
In Vitro Mnk1 Kinase Assay (Representative Protocol)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of CGP57380 against Mnk1.
1. Reagents and Buffers:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 25 mM MgCl2, 2.5 mM DTT.
-
Recombinant Proteins: Active Mnk1, HA-tagged eIF4E (substrate), and active p38α (for Mnk1 pre-activation).
-
ATP Solution: 100 mM ATP in sterile water.
-
Test Compound: CGP57380 dissolved in DMSO to create a stock solution.
-
Stop Solution: SDS loading buffer.
2. Assay Procedure:
-
Mnk1 Pre-activation: In a microcentrifuge tube, combine Mnk1 (e.g., 2 ng/mL) with active p38α (e.g., 0.03-3 ng/mL) in kinase buffer. Incubate for 30 minutes at 30°C to ensure full activation of Mnk1.
-
Inhibitor Pre-incubation: Add varying concentrations of CGP57380 (or DMSO as a vehicle control) to the pre-activated Mnk1 and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Kinase Reaction Initiation: Add the substrate, HA-eIF4E (e.g., 10 ng/mL), and ATP (final concentration, e.g., 300 µM) to the mixture to start the kinase reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated eIF4E (Ser209). The intensity of the phosphorylated eIF4E band is quantified to determine the extent of inhibition by CGP57380 at each concentration.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for eIF4E Phosphorylation
This protocol describes a general method to assess the ability of CGP57380 to inhibit eIF4E phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., 293 cells) in appropriate growth medium until they reach a desired confluency (e.g., 70-80%).
-
Serum-starve the cells for a specified period (e.g., 18-24 hours) to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of CGP57380 (or DMSO for control) for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., fetal calf serum (FCS), anisomycin, or TNFα) for a short period (e.g., 15-30 minutes) to induce the MAPK pathway and subsequent Mnk1 activation.
2. Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membranes with primary antibodies against phosphorylated eIF4E (Ser209) and total eIF4E (as a loading control).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated eIF4E to total eIF4E for each treatment condition.
-
Calculate the IC50 value for the inhibition of eIF4E phosphorylation in a cellular environment.[5]
Conclusion
CGP57380 is a valuable research tool for investigating the roles of Mnk1 and the downstream consequences of its inhibition. Its selectivity for Mnk1 over other related kinases makes it a specific probe for studying the Mnk1-eIF4E signaling axis. The provided data and protocols offer a foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of Mnk1 inhibition.
References
- 1. Controlling TIME: How MNK Kinases Function to Shape Tumor Immunity [mdpi.com]
- 2. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. apexbt.com [apexbt.com]
- 6. CGP 57380 | Apoptosis | MNK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for CGP 57380 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 57380 is a potent and selective, cell-permeable inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2][3][4] MNK1/2 are key downstream effectors of the MAPK signaling pathways and are the exclusive kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209.[5][6] The phosphorylation of eIF4E is implicated in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and tumorigenesis.[7][8] By inhibiting MNK1/2, this compound effectively blocks eIF4E phosphorylation, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9][10] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as a competitive inhibitor at the ATP-binding site of MNK1 and MNK2. This inhibition prevents the phosphorylation of eIF4E, a critical step in the initiation of cap-dependent mRNA translation. The downstream effects of reduced eIF4E phosphorylation include decreased proliferation and induction of apoptosis in cancer cells.[9][10]
Signaling Pathway
The signaling pathway involving this compound is initiated by extracellular signals that activate the MAPK pathways (ERK and p38). Activated ERK and p38 then phosphorylate and activate MNK1/2. MNK1/2, in turn, phosphorylates eIF4E at Ser209. This compound directly inhibits MNK1/2, thereby blocking this phosphorylation event.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound in various contexts.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MNK1, cell-free) | 2.2 µM | Cell-free assay | [1][2] |
| IC50 (eIF4E phosphorylation) | ~3 µM | Cellular assays | [1][2] |
| IC50 (Proliferation, 48h) | 6.32 µM | Jurkat (T-ALL) | [9] |
| IC50 (Proliferation, 48h) | 4.09 µM | CEM (T-ALL) | [9] |
| IC50 (Proliferation, 48h) | ~8 µM | T-ALL cell lines | [11] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Materials
-
This compound (Tocris Bioscience, MedchemExpress, or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS)
-
Cell culture flasks and plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Reagents for specific assays (MTT, Annexin V-FITC, Propidium Iodide, antibodies for Western blotting)
Stock Solution Preparation
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-20 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[2]
Cell Culture and Treatment
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[12][13]
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[9]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 2, 4, 8, 16 µM) for 24, 48, or 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on methods used to assess this compound-induced apoptosis.[9]
-
Seed cells in a 6-well plate and treat with this compound (e.g., 4 µM, 16 µM) or vehicle for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is designed to analyze the phosphorylation status of eIF4E and MNK1.[9]
-
Seed cells in a 6-well plate and treat with this compound (e.g., 4 µM) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MNK1, MNK1, p-eIF4E (Ser209), eIF4E, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a valuable research tool for investigating the role of the MNK-eIF4E signaling axis in various cellular processes, particularly in the context of cancer. The protocols provided here offer a framework for conducting cell-based assays to elucidate the effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Mnk Inhibitors: R&D Systems [rndsystems.com]
- 5. Mnk2 and Mnk1 Are Essential for Constitutive and Inducible Phosphorylation of Eukaryotic Initiation Factor 4E but Not for Cell Growth or Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGP57380 enhances efficacy of RAD001 in non-small cell lung cancer through abrogating mTOR inhibition-induced phosphorylation of eIF4E and activating mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Detecting p-eIF4E Inhibition by Cgp 57380 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of the MNK1 inhibitor, Cgp 57380, to study the phosphorylation status of eukaryotic initiation factor 4E (eIF4E) in a cellular context. The primary method of detection is Western blotting, a widely used technique to identify and quantify specific proteins in a complex mixture. This document outlines the signaling pathway of eIF4E phosphorylation, a comprehensive experimental workflow, and a detailed step-by-step protocol for sample preparation, Western blotting, and data analysis.
Introduction
Eukaryotic initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and plays a pivotal role in the initiation of cap-dependent translation. The phosphorylation of eIF4E at Serine 209 (Ser209) is mediated by MAP kinase-interacting kinases 1 and 2 (MNK1/2). This phosphorylation event is associated with the translation of a subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival. Consequently, the MNK-eIF4E signaling axis has emerged as a promising target for therapeutic intervention in various diseases, including cancer.
This compound is a cell-permeable compound that selectively inhibits the kinase activity of MNK1.[1] By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of specific oncogenic proteins.[2][3] This application note provides a robust protocol to monitor the efficacy of this compound in reducing p-eIF4E levels in cultured cells using Western blot analysis.
Signaling Pathway
The phosphorylation of eIF4E is a downstream event of the Ras/MAPK signaling pathway. Upon activation by various extracellular stimuli, the pathway culminates in the activation of MNK1/2, which in turn phosphorylates eIF4E at Ser209. This compound acts as a specific inhibitor of MNK1, blocking this terminal phosphorylation step.
Caption: this compound inhibits MNK1-mediated eIF4E phosphorylation.
Experimental Workflow
The following diagram outlines the major steps involved in assessing the effect of this compound on eIF4E phosphorylation.
Caption: Workflow for Western blot analysis of p-eIF4E.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Appropriate cell line with detectable levels of p-eIF4E (e.g., HEK293, HeLa, various cancer cell lines).
-
This compound (MNK1 inhibitor)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 12% polyacrylamide)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Rabbit anti-total eIF4E
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Deionized Water
-
Phosphate-Buffered Saline (PBS)
Procedure
-
Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibodies in 5% BSA/TBST at the recommended concentrations (e.g., p-eIF4E 1:1000, total eIF4E 1:1000, β-actin 1:5000). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST (e.g., 1:2000 to 1:10000). b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: a. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-eIF4E signal to the total eIF4E signal. c. Further normalize the p-eIF4E/total eIF4E ratio to the loading control (e.g., β-actin) to account for any loading inaccuracies.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| Treatment Group | This compound Conc. (µM) | p-eIF4E (Normalized Intensity) | Total eIF4E (Normalized Intensity) | p-eIF4E / Total eIF4E Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.0 |
| Treatment 1 | 1 | 0.75 | 0.98 | 0.77 | 0.77 |
| Treatment 2 | 5 | 0.42 | 1.01 | 0.42 | 0.42 |
| Treatment 3 | 10 | 0.15 | 0.99 | 0.15 | 0.15 |
| Treatment 4 | 20 | 0.05 | 1.02 | 0.05 | 0.05 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and exposure times.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the activity of the HRP-conjugated secondary antibody and the chemiluminescent substrate.
-
Confirm the presence of the target protein in the cell lysate.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of eIF4E phosphorylation in their specific biological systems and to assess the on-target efficacy of MNK1 inhibition.
References
Application Notes and Protocols for Cgp 57380 in MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cgp 57380, a potent and selective inhibitor of MAP kinase-interacting kinases 1 (MNK1), in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability and proliferation.
Introduction
This compound is a cell-permeable pyrazolo-pyrimidine compound that functions as a selective inhibitor of MNK1 with an IC50 of 2.2 µM in cell-free assays. It has demonstrated no inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases. By inhibiting MNK1, this compound blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Data Presentation
The anti-proliferative activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of cell growth, are summarized below.
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| Jurkat (T-ALL) | 48 | 6.32[1] |
| CEM (T-ALL) | 48 | 4.09[1] |
T-ALL: T-cell acute lymphoblastic leukemia
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
References
Application Notes and Protocols for In Vivo Studies of CGP 57380
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CGP 57380, a potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The information compiled herein, including study designs, dosage regimens, experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and executing their own in vivo studies with this compound.
I. Summary of In Vivo Study Designs and Dosages
This compound has been predominantly investigated in in vivo cancer models, particularly in xenograft studies. The most consistently reported dosage is 40 mg/kg/day administered via intraperitoneal (i.p.) injection .
Table 1: Summary of In Vivo Study Designs for this compound
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Chronic Myeloid Leukemia (CML) | Immunodeficient mice with BC CML cell transplants | 40 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | Potently extinguishes the ability of BC CML cells to serially transplant and function as leukemia stem cells. | [1] |
| Glioblastoma (GBM) | Orthotopic U87MG-luc glioma xenograft nude mouse model | Not explicitly stated for this compound alone | Intraperitoneal (i.p.) | 4 injections between days 8 and 15 post-implantation | Used in combination with RAD001 (everolimus) to inhibit tumor growth. | [2] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | (In vitro data suggests potential for in vivo studies) | 4-16 µM (in vitro) | - | - | Synergistic growth inhibitory effect with everolimus. Overcomes everolimus-induced eIF4E phosphorylation. | [3] |
II. Experimental Protocols
A. Preparation of this compound for In Vivo Administration
1. Formulation for Intraperitoneal (i.p.) Injection:
-
Vehicle 1 (DMSO/Saline):
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
-
Vehicle 2 (DMSO/PEG300/Tween 80/Saline):
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to reach the desired final volume. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Vehicle 3 (DMSO/Corn Oil):
-
Dissolve this compound in DMSO.
-
Add the DMSO solution to corn oil and mix vigorously to form a suspension.
-
Note: It is recommended to prepare fresh formulations for each day of dosing. The solubility of this compound is limited in aqueous solutions.
B. Intraperitoneal (i.p.) Injection Protocol in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle, bevel up.
-
Injection: Gently aspirate to ensure no fluid (urine or blood) is drawn, then slowly inject the prepared this compound formulation. The maximum recommended injection volume for a mouse is 10 ml/kg.[4]
-
Post-injection Monitoring: Observe the animal for any signs of distress after the injection.
C. Orthotopic Glioblastoma Xenograft Model Protocol
This protocol is based on a study that utilized this compound in combination with another inhibitor.[2]
-
Cell Culture: Culture U87MG-luc (luciferase-expressing) human glioblastoma cells under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID).
-
Intracranial Injection:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject a suspension of U87MG-luc cells (e.g., 5 x 10^5 cells in a small volume of sterile PBS) into the brain parenchyma.[5]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI) at regular intervals.
-
-
Treatment:
-
Once tumors are established (e.g., day 8 post-implantation), begin treatment with this compound (and/or other compounds) as per the study design.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth via BLI.
-
At the end of the study, euthanize the animals and harvest the brains for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
D. Western Blot Protocol for Phosphorylated eIF4E in Tumor Tissue
-
Tissue Lysis:
-
Excise the tumor tissue and immediately snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (Ser209).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total eIF4E as a loading control.
-
III. Signaling Pathways and Experimental Workflows
A. The MNK1/2-eIF4E Signaling Pathway
This compound targets the MNK1/2 kinases, which are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. These pathways are often activated in cancer by various stimuli, including growth factors and stress. Activated MNK1/2 then phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. Phosphorylated eIF4E (p-eIF4E) plays a crucial role in the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis.
Caption: The MNK1/2-eIF4E signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas [jci.org]
- 3. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Defines Melanoma SIRT1 Signaling [thermofisher.com]
- 5. The orthotopic xenotransplant of human glioblastoma successfully recapitulates glioblastoma-microenvironment interactions in a non-immunosuppressed mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CGP 57380 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of the MNK1 inhibitor, CGP 57380, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a cell-permeable, pyrazolo-pyrimidine compound that functions as a potent and selective inhibitor of the MAP kinase-interacting kinase 1 (MNK1)[1][2][3][4]. MNK1 is a key downstream effector of the MAPK signaling pathway, and its primary substrate is the eukaryotic translation initiation factor 4E (eIF4E)[5][6][7]. By phosphorylating eIF4E at Serine 209, MNK1 plays a critical role in regulating cap-dependent mRNA translation, a process frequently dysregulated in cancer and inflammatory diseases[5][6][7][8]. This compound exerts its biological effects by inhibiting this phosphorylation event[1][2][3][4]. Given its widespread use in biomedical research, a thorough understanding of its solubility and stability in common laboratory solvents like DMSO is essential.
Physicochemical Properties
| Property | Value |
| Chemical Name | N3-(4-Fluorophenyl)-1H-pyrazolo-[3,4-d]pyrimidine-3,4-diamine |
| Molecular Formula | C11H9FN6 |
| Molecular Weight | 244.23 g/mol |
| CAS Number | 522629-08-9 |
Solubility in DMSO
This compound exhibits good solubility in high-quality, anhydrous DMSO. It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound[2].
| Solubility Data in DMSO | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Maximum Solubility | 48 mg/mL | 196.53 mM | Use fresh, anhydrous DMSO[2]. |
| High Solubility | 45 mg/mL | 184.25 mM | Sonication is recommended to aid dissolution[9]. |
| Standard Stock | 24.42 mg/mL | 100 mM | A commonly prepared high-concentration stock[3]. |
| Working Stock | ≥12.2 mg/mL | ≥50 mM | Easily achievable concentration[4]. |
Stability and Storage of DMSO Stock Solutions
Proper storage of this compound stock solutions is critical to maintain its chemical integrity and biological activity. Long-term storage at room temperature is not recommended[9].
| Storage Condition | Duration | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage[1]. |
| -20°C | Up to 1 year | Suitable for intermediate-term storage[1]. |
General Recommendations:
-
Aliquot: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes before freezing.
-
Light Protection: While not explicitly stated for this compound, it is good laboratory practice to store inhibitor solutions in light-protected vials.
-
Freshness: For optimal results, it is advisable to use the prepared stock solution as soon as possible[4].
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 244.23 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add 409.5 µL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial to ensure full dissolution[9]. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1].
Protocol for Preparing Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound in the aqueous medium, it is advisable to perform an intermediate dilution in DMSO or the final culture medium. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Add the required volume of the 10 mM or 1 mM stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mixing: Immediately after adding the compound, mix the medium gently but thoroughly by pipetting or swirling to ensure a homogenous solution and minimize the risk of precipitation.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. The final DMSO concentration in the cell culture should typically not exceed 0.1% to avoid solvent-induced cellular effects.
Signaling Pathways and Mechanism of Action
This compound is a selective inhibitor of MNK1 and MNK2, which are key kinases in the MAPK signaling pathway[5]. These kinases are activated by upstream signals from ERK and p38 MAP kinases in response to mitogens and cellular stress[5][7]. The primary function of activated MNK1/2 is to phosphorylate eIF4E, a critical component of the eIF4F complex that initiates cap-dependent mRNA translation[7][10]. By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, thereby suppressing the translation of specific mRNAs that encode proteins involved in cell proliferation, survival, and tumorigenesis[5][6][11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Mnk | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Apoptosis | MNK | TargetMol [targetmol.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for CGP 57380 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP 57380, a potent and selective inhibitor of MAP kinase-interacting kinases 1 (MNK1), in in vitro research settings. This document includes a summary of effective treatment concentrations, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.
Mechanism of Action
This compound is a cell-permeable pyrazolo-pyrimidine compound that functions as a selective inhibitor of MNK1 with a reported IC50 of 2.2 μM in cell-free assays.[1][2] It exhibits selectivity over other kinases such as p38, JNK1, ERK1/2, PKC, and Src-family kinases.[1][2] The primary downstream target of MNK1 is the eukaryotic initiation factor 4E (eIF4E). By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E at Serine 209, a critical step in the regulation of cap-dependent mRNA translation of proteins involved in cell proliferation and survival.[3][4]
Data Presentation: this compound Treatment Concentrations
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes reported IC50 values and effective concentrations from various in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration (IC50) | Incubation Time | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTT Assay | 6.32 µM | 48 hours | [3] |
| CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTT Assay | 4.09 µM | 48 hours | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Resazurin Assay | 4.88 µM | 72 hours | [1] |
| 293 cells | Human Embryonic Kidney | Inhibition of eIF4E phosphorylation | ~3 µM | Not Specified | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Apoptosis Assay | 5, 10, 20 µM (dose-dependent increase) | 24 and 48 hours | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Apoptosis Assay | 5, 10, 20 µM (dose-dependent increase) | 24 and 48 hours | [5] |
| Vero cells | Monkey Kidney Epithelial | Inhibition of p-eIF4E | 2, 20, 50 µM (dose-dependent decrease) | 24 hours | [2] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and proliferation. It measures the metabolic activity of cells, where viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 0.5-1.0 x 10^5 cells/mL for suspension cells) in 100 µL of complete culture medium.[7][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Cover the plate with foil and shake on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of eIF4E Phosphorylation
This protocol describes the detection of phosphorylated eIF4E (p-eIF4E) in cell lysates by Western blotting to confirm the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E or a loading control like β-actin or GAPDH.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound at the desired concentrations for the appropriate duration to induce apoptosis.
-
Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, gently trypsinize and then collect by centrifugation at low speed (e.g., 300-400 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the MNK1-eIF4E signaling pathway targeted by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: MNK1-eIF4E signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. origene.com [origene.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes: Detecting Apoptosis Induced by CGP 57380 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the induction and quantification of apoptosis using the MNK1 inhibitor, CGP 57380, followed by analysis with flow cytometry. This compound is a cell-permeable compound that selectively inhibits MNK1, a kinase involved in the MAPK signaling pathway, leading to the induction of apoptosis in various cancer cell lines.[1][2] The protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] This method offers a reliable and quantitative approach to assess the apoptotic effects of this compound for cancer research and drug development.
Introduction
Programmed cell death, or apoptosis, is a crucial process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer, making the induction of apoptosis a key strategy in cancer therapy. This compound is a selective inhibitor of MAP kinase-interacting kinase 1 (MNK1).[2] MNK1 is a downstream effector of the Ras/MAPK signaling pathway and plays a role in cell proliferation and survival. By inhibiting MNK1, this compound can suppress the phosphorylation of its downstream target, eukaryotic initiation factor 4E (eIF4E), leading to the downregulation of anti-apoptotic proteins such as Mcl-1 and ultimately inducing apoptosis through the activation of caspases.[1][6]
Flow cytometry using Annexin V and PI staining is a widely used method to detect and quantify apoptosis.[4][5] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[3][5] Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][5] This dual-staining method allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes quantitative data from studies that have utilized this compound to induce apoptosis in different cancer cell lines.
| Cell Line | Concentration of this compound | Incubation Time | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Jurkat (T-ALL) | 16 µM | Not Specified | > 60% | [1] |
| Jurkat (T-ALL) | 20 µM | Not Specified | ~20.8% (alone), ~33.5% (with Everolimus) | [1] |
| CEM (T-ALL) | Not Specified | Not Specified | Not Specified, but similar results to Jurkat | [1] |
| MOLM-13 (AML) | 10 µM | 24 hours | 2- to 4-fold increase compared to control | [6] |
| MOLM-13 (AML) | 20 µM | 24 hours | 2- to 4-fold increase compared to control | [6] |
| MV4-11 (AML) | 10 µM | 24 hours | 2- to 4-fold increase compared to control | [6] |
| MV4-11 (AML) | 20 µM | 24 hours | 2- to 4-fold increase compared to control | [6] |
| A549 (NSCLC) | 25 µM | 24 hours | Significant increase | [7] |
| H157 (NSCLC) | 25 µM | 24 hours | Significant increase | [7] |
Experimental Protocols
Materials
-
This compound (MedChemExpress, HY-10520 or equivalent)
-
Cell line of interest (e.g., Jurkat, MOLM-13)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Experimental Workflow Diagram
References
- 1. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. CGP57380 enhances efficacy of RAD001 in non-small cell lung cancer through abrogating mTOR inhibition-induced phosphorylation of eIF4E and activating mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CGP 57380 for Inhibition of TNF-alpha Production
Introduction
CGP 57380 is a cell-permeable pyrazolo-pyrimidine compound that functions as a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] It is widely used as a research tool to investigate the roles of MNK signaling in various cellular processes, including protein translation, cell proliferation, and apoptosis.[4] A key application of this compound is in the study and inhibition of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α). By targeting MNK, this compound effectively blocks the translation of TNF-α mRNA, making it a valuable tool for research in inflammation, immunology, and drug development.[5][6]
Mechanism of Action
The inhibitory effect of this compound on TNF-α production is mediated through the post-transcriptional regulation of TNF-α mRNA.[5][7] The process involves the following signaling pathway:
-
Upstream Activation : Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate upstream MAP kinase (MAPK) cascades, primarily the p38 and ERK pathways.[7][8]
-
MNK1/2 Phosphorylation : Both p38 and ERK kinases converge on and phosphorylate MNK1 and MNK2, leading to their activation.[3][8]
-
eIF4E Phosphorylation : Activated MNK1/2 then phosphorylates its primary substrate, the eukaryotic initiation factor 4E (eIF4E), at Serine 209.[4][5]
-
TNF-α mRNA Translation : The translation of TNF-α mRNA, which contains AU-rich elements (AREs) in its 3' untranslated region (3' UTR), is highly dependent on the phosphorylation status of eIF4E.[5][7] Phosphorylated eIF4E promotes the efficient initiation of translation for this specific class of mRNAs.
-
Inhibition by this compound : this compound selectively binds to and inhibits the kinase activity of MNK1/2. This action prevents the phosphorylation of eIF4E, which in turn suppresses the translation of TNF-α mRNA into protein, leading to a significant reduction in secreted TNF-α levels.[5][7]
Data Presentation
The efficacy of this compound has been quantified in various assays, targeting its direct kinase activity, its effect on its immediate downstream substrate, and its broader cellular functions.
| Target / Process | Assay Type | Cell Type / System | IC₅₀ Value | Reference(s) |
| MNK1 Kinase Activity | Cell-free kinase assay | N/A | 2.2 µM | [1][2][5] |
| eIF4E Phosphorylation | Cellular assay | 293 cells | ~3.0 µM | [1][5][9] |
| TNF-α Production | Cellular assay | Mouse Macrophages | Concentration-dependent inhibition | [5] |
| IL-6 & MCP-1 Production | Cellular assay | Bone Marrow-Derived Macrophages | Significant inhibition | [5][6] |
| Cell Proliferation | MTT assay | Jurkat T-ALL cells | 6.32 µM (48h) | [4] |
| Cell Proliferation | MTT assay | CEM T-ALL cells | 4.09 µM (48h) | [4] |
Experimental Protocols
Protocol 1: In Vitro Assay for TNF-α Inhibition in Macrophages
This protocol details the steps to measure the dose-dependent inhibition of LPS-induced TNF-α production by this compound in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Commercial TNF-α ELISA Kit (Mouse or Human, as appropriate)[10][11]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1×10⁵ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 0.1 µM to 50 µM. Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration.
-
Pre-treatment: Carefully aspirate the culture medium from the wells. Add 100 µL of medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This incubation time is typically sufficient for peak TNF-α secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Samples can be stored at -80°C or used immediately.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit.[10] Follow the manufacturer’s protocol precisely for adding samples, standards, antibodies, and substrates.
-
Data Analysis: Read the absorbance on a microplate reader. Calculate the TNF-α concentrations based on the standard curve. Plot the percentage of TNF-α inhibition relative to the vehicle-treated, LPS-stimulated control against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of eIF4E Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, eIF4E.
Materials:
-
Cells cultured in 6-well plates
-
This compound and LPS
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After treatment, place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-eIF4E (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total eIF4E and a loading control like GAPDH.
-
Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of phospho-eIF4E to total eIF4E for each condition to determine the effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mnks are novel components in the control of TNF alpha biosynthesis and phosphorylate and regulate hnRNP A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. novamedline.com [novamedline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of CGP 57380 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 57380 is a cell-permeable, pyrazolo-pyrimidine compound that functions as a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1] MNK1/2 are key downstream effectors of the MAPK signaling pathway and are the sole kinases known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209. The phosphorylation of eIF4E is a critical regulatory step in the initiation of cap-dependent mRNA translation of proteins involved in cell growth, proliferation, and survival. In many cancers, the mTOR and MAPK signaling pathways are aberrantly activated, leading to increased eIF4E phosphorylation and subsequent upregulation of oncogenic proteins. By inhibiting MNK1/2, this compound effectively reduces eIF4E phosphorylation, thereby suppressing the translation of key cancer-promoting proteins and exhibiting anti-tumor activity. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft mouse models, including its mechanism of action, experimental protocols, and relevant in vivo data.
Mechanism of Action: The mTOR/MNK1/eIF4E Signaling Axis
This compound exerts its anti-cancer effects by targeting the MNK1/2-eIF4E signaling axis, which is a critical convergence point for both the mTOR and MAPK pathways. In many cancer cells, upstream signals from growth factors and stress stimuli activate these pathways, leading to the activation of MNK1/2. Activated MNK1/2 then phosphorylates eIF4E, a key component of the eIF4F translation initiation complex. Phosphorylated eIF4E enhances the translation of a specific subset of mRNAs that possess complex 5' untranslated regions and encode for proteins crucial for tumor progression, such as c-Myc, Cyclin D1, and Survivin. This compound, by directly inhibiting MNK1 and MNK2, prevents the phosphorylation of eIF4E, leading to a decrease in the translation of these oncogenic proteins and subsequent inhibition of tumor growth and proliferation.
Quantitative Data from In Vivo Xenograft Studies
The following table summarizes the available quantitative data on the efficacy of this compound in various xenograft mouse models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Outcome | Reference |
| Chronic Myeloid Leukemia (CML) | BC CML Cells | Immunodeficient Mice | 40 mg/kg/day, intraperitoneal (i.p.) | Not specified | Potently extinguished the ability of BC CML cells to serially transplant. | [2] |
| Pancreatic Cancer | KPC-344 tumors | Not specified | 25 mg/kg, daily | Not specified | Synergized with anti-CSF-1R antibody to control tumor growth. |
Note: Comprehensive quantitative data on tumor growth inhibition percentages for this compound as a single agent across a wide range of xenograft models is limited in the currently available literature. The provided data represents specific reported outcomes.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a xenograft study to evaluate the efficacy of this compound. This protocol should be adapted based on the specific cell line, cancer type, and experimental goals.
Materials
-
This compound: (Supplier information). Store at -20°C.
-
Vehicle Solution: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline). Prepare fresh before each use.
-
Cancer Cell Line: Select a cell line appropriate for the research question. Culture cells in recommended media and conditions.
-
Xenograft Mice: Immunodeficient mice (e.g., athymic Nude, NOD/SCID) are commonly used. Age and sex should be consistent within an experiment.[3]
-
Matrigel (optional): Can be mixed with cells to improve tumor take rate.
-
Calipers: For measuring tumor dimensions.
-
Sterile syringes and needles.
-
Anesthetics.
-
Standard animal housing and husbandry equipment.
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under sterile conditions according to the supplier's recommendations.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion). Viability should be >90%.
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per injection).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per injection.
-
-
Xenograft Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse using a sterile syringe and needle.
-
Monitor the animals for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring the mice for tumor formation 2-3 times per week.
-
Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[4]
-
Continue monitoring until tumors reach a predetermined size for treatment initiation (e.g., 100-200 mm³).[3]
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., vehicle control, this compound treatment).
-
Preparation of this compound:
-
On the day of injection, prepare the dosing solution. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Further dilute the stock solution with the appropriate vehicle to the final desired concentration for injection. For instance, for a 40 mg/kg dose in a 20g mouse (0.8 mg dose), the injection volume should be adjusted based on the final concentration.
-
-
Administration:
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
The frequency of administration will depend on the experimental design (e.g., daily).
-
-
-
Continued Monitoring and Data Collection:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the overall health of the animals, noting any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be determined by a specific tumor volume limit (as per IACUC guidelines), a predetermined study duration, or signs of significant morbidity.
-
At the endpoint, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight.
-
Portions of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for p-eIF4E) or fixed in formalin for histological examination.
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error for each treatment group at each time point.
-
Plot the mean tumor volume over time for each group to visualize treatment effects.
-
Calculate the percent tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Analyze changes in body weight to assess toxicity.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
-
Conclusion
This compound represents a promising therapeutic agent that targets a key node in cancer cell signaling. Its use in xenograft mouse models is crucial for evaluating its in vivo efficacy and understanding its mechanism of action in a preclinical setting. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further investigate the therapeutic potential of this compound. Careful planning and adherence to established methodologies are essential for obtaining reliable and reproducible results in xenograft studies.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Cgp 57380 off-target effects and kinase selectivity
Welcome to the technical support center for CGP 57380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects and kinase selectivity of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its kinase selectivity profile to assist in your research endeavors.
Kinase Selectivity and Off-Target Profile
This compound is a cell-permeable pyrazolo-pyrimidine compound widely used as an inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). While it is often cited for its selectivity, understanding its full kinase profile is crucial for the accurate interpretation of experimental results.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary target and other kinases. It is important to note that while this compound shows selectivity for MNK1/2 over some kinases, it may inhibit other kinases with similar potency, indicating potential off-target effects.
| Kinase Target | IC50 (µM) | Selectivity Notes | Reference |
| Primary Target | |||
| MNK1 | 2.2 | Primary target of this compound.[1][2][3][4][5] | [1][2][3][4][5] |
| Cellular Activity | |||
| eIF4E Phosphorylation | ~3.0 | Inhibition of the downstream substrate of MNK1 in cellular assays.[1][2][4][5][6] | [1][2][4][5][6] |
| Reported Off-Targets & Selectivity | |||
| p38, JNK1, ERK1, ERK2, PKC, c-Src family kinases | No significant inhibition reported at concentrations effective for MNK1 inhibition. | Reported to be selective over these kinases.[1][3][4][6] | [1][3][4][6] |
| MKK1, CK1, BRSK2 | Inhibited with similar potency to MNK isoforms. | These have been identified as potential off-targets. Specific IC50 values are not widely reported. |
Signaling Pathways
To visualize the mechanism of action and potential off-target effects of this compound, refer to the signaling pathway diagrams below.
On-Target Signaling Pathway: MNK1/eIF4E Axis
References
Troubleshooting Cgp 57380 experimental variability
Welcome to the technical support center for CGP 57380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, pyrazolo-pyrimidine compound that functions as a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] Its primary mechanism of action is to block the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209, a key step in the regulation of cap-dependent mRNA translation.[1][3] By inhibiting MNK1/2, this compound can modulate the synthesis of proteins involved in cell proliferation, survival, and inflammatory responses.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years.[4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[3][5] When preparing stock solutions, ensure that fresh, moisture-free DMSO is used, as absorbed moisture can reduce solubility.[5] For aqueous buffers in cellular assays, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[1]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of eIF4E Phosphorylation
Q: I am observing variable or weak inhibition of eIF4E phosphorylation in my Western blots. What could be the cause?
A: Several factors can contribute to inconsistent results. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Degradation of the compound can lead to reduced potency.
-
Cellular Context: The activity of this compound can be cell-type dependent. The upstream signaling pathways (e.g., p38 MAPK and ERK) that activate MNK1/2 may have different basal activities in your specific cell line.[6]
-
Treatment Conditions: Optimize the concentration and incubation time of this compound for your experimental system. An IC50 of approximately 3 µM has been reported for the inhibition of eIF4E phosphorylation in cellular assays.[4][6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Assay Protocol: Ensure consistent cell density, serum conditions, and lysis procedures. Variability in these parameters can affect the basal level of eIF4E phosphorylation and the apparent efficacy of the inhibitor.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Q: I am observing cellular effects that are not consistent with the known function of MNK1/2 inhibition. Could these be off-target effects?
A: While this compound is reported to be selective for MNK1/2 over kinases like p38, JNK1, ERK1/2, PKC, and Src-like kinases, the possibility of off-target effects should always be considered, as with any kinase inhibitor.[4][5][7]
-
Dose-Response: High concentrations of the inhibitor are more likely to induce off-target effects. Use the lowest effective concentration that achieves the desired level of on-target inhibition (i.e., decreased p-eIF4E).
-
Control Experiments:
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of MNK1 to see if the observed phenotype is reversed.
-
Alternative Inhibitors: Use a structurally different MNK1/2 inhibitor to confirm that the phenotype is due to MNK inhibition and not an artifact of the specific chemical scaffold of this compound.
-
Genetic Knockdown/Knockout: The most rigorous control is to use RNAi or CRISPR/Cas9 to deplete MNK1 and/or MNK2 and determine if this phenocopies the effects of this compound.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| MNK1 | Cell-free kinase assay | 2.2 µM | [3][4][5] |
| p-eIF4E | Cellular assay (293 cells) | ~3 µM | [4][6] |
| p-eIF4E | Cellular assay (various cell lines) | 3 µM | [7] |
Table 2: Selectivity Profile of this compound
| Kinase | Activity | Reference(s) |
| p38 | No inhibitory activity | [4][5] |
| JNK1 | No inhibitory activity | [4][5] |
| ERK1/2 | No inhibitory activity | [4][5] |
| PKC | No inhibitory activity | [4][5] |
| Src-like kinases | No inhibitory activity | [4][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of eIF4E Phosphorylation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired duration (e.g., 1-24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.
References
- 1. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNK as a potential pharmacological target for suppressing LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Mnk | Tocris Bioscience [tocris.com]
Determining optimal Cgp 57380 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in determining the optimal treatment duration for the Mnk1 inhibitor, Cgp 57380.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, pyrazolo-pyrimidine compound that selectively inhibits the Mitogen-activated protein kinase (MAPK)-interacting kinase 1 (Mnk1).[1][2][3] Mnk1 is a serine/threonine kinase that phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[4][5] By inhibiting Mnk1, this compound prevents the phosphorylation of eIF4E, which can lead to a reduction in the translation of specific mRNAs involved in cell proliferation and survival.[1][2]
Q2: What is a good starting point for treatment duration in my experiments?
A2: Based on published data, a common starting point for in vitro experiments is a 24-hour treatment period.[1][4] However, the optimal duration is highly dependent on the cell type and the specific biological question. Time-course experiments are crucial for determining the ideal timing for your model system. Some studies have shown effects in as little as 30 minutes for target inhibition (eIF4E phosphorylation), while others extend treatment to 48 or 72 hours for phenotypic outcomes like apoptosis or growth inhibition.[4][6][7]
Q3: How do I know if the inhibitor is active in my cells?
A3: The most direct method to confirm this compound activity is to assess the phosphorylation status of its primary downstream target, eIF4E, via Western blotting. A successful treatment will result in a dose-dependent decrease in phosphorylated eIF4E (p-eIF4E) levels.[1][2][4]
Q4: What are typical working concentrations for this compound?
A4: In cellular assays, this compound is often used in the micromolar range. The IC50 for Mnk1 inhibition is approximately 2.2 µM in cell-free assays, and around 3 µM for the inhibition of eIF4E phosphorylation in cells.[1][8] Common concentrations used in studies range from 2 µM to 50 µM, depending on the cell line and desired outcome.[1][4]
Q5: Is this compound stable in culture medium for long-term experiments?
A5: While specific stability in every type of culture medium can vary, studies have successfully used this compound in experiments lasting up to 72 hours, suggesting good stability under standard cell culture conditions.[6][7] For in vivo use, it is recommended to prepare fresh solutions daily.[1] Stock solutions are typically stored at -20°C or -80°C.[1]
Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Effect | Cell Line/System | IC50 Value | Reference |
| Cell-free assay | Mnk1 Kinase Activity | - | 2.2 µM | [1][8] |
| Cellular Assay | eIF4E Phosphorylation | 293 cells | ~3 µM | [1][8] |
| Proliferation Assay | Growth Inhibition | Jurkat cells | 6.32 µM (48h) | [4] |
| Proliferation Assay | Growth Inhibition | CEM cells | 4.09 µM (48h) | [4] |
| Proliferation Assay | Growth Inhibition | MV4-11 cells | 4.88 µM (72h) | [8] |
Table 2: Example Treatment Durations and Observed Effects
| Duration | Concentration | Cell Line | Observed Effect | Reference |
| < 30 minutes | 10 µM | MDA-MB-231 | Inhibition of eIF4E phosphorylation | [6][7] |
| 24 hours | 4-16 µM | Jurkat & CEM | Dose-dependent cleavage of caspases and PARP | [4] |
| 24 hours | 2, 20, 50 µM | Vero cells | Dose-dependent decrease in RPLp2 | [1] |
| 48 hours | Varies | Jurkat & CEM | Inhibition of proliferation | [4] |
| > 72 hours | 10 µM | MDA-MB-231 | Maintained inhibition of eIF4E phosphorylation | [6][7] |
Visual Guides and Workflows
Signaling Pathway
Caption: this compound inhibits Mnk1, preventing eIF4E phosphorylation.
Experimental Workflow
Caption: Workflow for determining optimal this compound treatment duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-eIF4E | 1. Insufficient Concentration: The concentration of this compound is too low for the specific cell line. 2. Incorrect Reagent Handling: Inhibitor has degraded due to improper storage or multiple freeze-thaw cycles. 3. Low Basal Activity: The Mnk1-eIF4E pathway may not be basally active in your cell line under your culture conditions. | 1. Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the effective concentration. 2. Aliquot stock solutions upon receipt to minimize freeze-thaw cycles. Store at -20°C (1 year) or -80°C (2 years).[1] 3. Stimulate cells with a known activator of the MAPK pathway (e.g., serum, anisomycin, PMA) to induce p-eIF4E and then test the inhibitor.[2] |
| Loss of effect at later time points | 1. Inhibitor Metabolism: Cells may be metabolizing the compound over time. 2. Cellular Compensation: Cells may be activating compensatory signaling pathways. | 1. Replenish the culture medium with fresh this compound every 24-48 hours for long-term experiments. 2. Investigate other signaling pathways. Consider combination therapies if resistance emerges.[4] |
| High cell toxicity at effective concentrations | 1. Off-Target Effects: At high concentrations or long durations, this compound might have off-target effects.[9][10][11] 2. Cell Line Sensitivity: The cell line may be particularly sensitive to the inhibition of this pathway. | 1. Use the lowest effective concentration that achieves significant p-eIF4E inhibition. Ensure specificity by showing that this compound does not inhibit other kinases like p38, JNK, or ERK.[1][8] 2. Reduce the treatment duration. Determine the minimum time required to observe the desired downstream phenotypic effect. |
| Variability between experiments | 1. Inconsistent Cell State: Differences in cell confluency, passage number, or serum starvation can alter signaling pathways. 2. Inhibitor Preparation: Inconsistent dilution or dissolution of the inhibitor. | 1. Standardize cell culture conditions meticulously. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the start of each experiment. 2. Ensure complete dissolution of this compound in DMSO for the stock solution. Prepare working solutions fresh for each experiment from a consistent stock.[1] |
Troubleshooting Flowchart
Caption: Troubleshooting guide for common this compound experimental issues.
Detailed Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Preparation of Inhibitor: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in your complete cell culture medium to achieve final concentrations ranging from 0.5 µM to 50 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a standard duration, such as 24 hours, under normal culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-eIF4E (Ser209) and total eIF4E. A loading control (e.g., GAPDH or β-actin) is essential.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Analysis: Quantify the band intensities. Determine the lowest concentration of this compound that provides maximal inhibition of p-eIF4E. This will be your optimal concentration for subsequent experiments.
Protocol 2: Time-Course Analysis of p-eIF4E Inhibition
-
Cell Seeding: Plate cells in multiple 6-well plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with the optimal concentration of this compound determined in Protocol 1. Include a vehicle control for the longest time point.
-
Time-Point Harvesting: Lyse the cells at a series of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-treatment.
-
Western Blotting: Perform Western blot analysis as described in Protocol 1 to assess the levels of p-eIF4E and total eIF4E at each time point.
-
Analysis: Determine the time required to achieve initial inhibition, the point of maximal inhibition, and the duration of this inhibition. This will inform the necessary treatment times for your phenotypic assays.
Protocol 3: Assessing Phenotypic Effects (e.g., Cell Proliferation via MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[4]
-
Treatment: Treat the cells with the optimal concentration of this compound and a vehicle control.
-
Incubation: Incubate the plates for different durations as informed by your time-course experiment (e.g., 24h, 48h, 72h).
-
MTT Assay:
-
At the end of each incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. This will allow you to correlate the duration of target inhibition with a functional cellular outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid Cgp 57380 precipitation in media?
Welcome to the technical support center for Cgp 57380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges such as media precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, selective inhibitor of the MAP kinase-interacting kinase 1 (Mnk1).[1] Its primary mechanism of action is to block the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of mRNA translation.[1][2] By inhibiting Mnk1, this compound can modulate the translation of specific mRNAs, including those encoding for proteins involved in cell proliferation and survival.[3]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in cancer research to study the role of the Mnk1-eIF4E signaling pathway in tumorigenesis and to evaluate its potential as a therapeutic target.[3][4][5] It is also utilized in studies related to inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines like TNFα.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[6][7] It has limited solubility in ethanol and is practically insoluble in water and aqueous solutions like PBS.[1][7][8] For cell culture experiments, it is standard practice to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[7]
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[9] The solid compound should be stored at +4°C.
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step protocol and troubleshooting tips to minimize this problem.
Root Causes of Precipitation
-
Poor Aqueous Solubility: this compound is a hydrophobic compound with very low solubility in aqueous solutions.[1][8]
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of hydrophobic compounds.
-
Local High Concentration: Rapidly adding a concentrated DMSO stock to the media can create localized areas of high drug concentration, leading to immediate precipitation.
-
Temperature Effects: A significant drop in temperature when adding a room temperature stock solution to refrigerated media can decrease solubility.
-
pH and Media Components: The pH of the media and the presence of certain components can influence the stability and solubility of the compound.[10][11][12]
Experimental Protocol to Avoid Precipitation
This protocol outlines the recommended procedure for preparing a working solution of this compound in cell culture media.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., RPMI, DMEM), pre-warmed to 37°C
-
Serum (e.g., Fetal Bovine Serum), if applicable
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[7] Ensure the powder is completely dissolved. Gentle vortexing or sonication at a low frequency can aid dissolution.[6]
-
Note: Using moisture-absorbing DMSO can reduce solubility.[7]
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
To avoid a large volume jump when diluting into the final media, consider making an intermediate dilution of your stock solution in DMSO (e.g., from 50 mM to 10 mM).
-
-
Final Dilution into Pre-Warmed Media:
-
Pre-warm your cell culture medium to 37°C. This is a critical step to prevent precipitation caused by temperature shock.[6]
-
Add the this compound DMSO stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube/flask. This ensures rapid and even distribution of the compound, preventing localized high concentrations.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5]
-
-
Immediate Use:
-
It is highly recommended to use the freshly prepared this compound-containing media immediately for your experiment.[6] The stability of this compound in aqueous solutions over time is limited.
-
Troubleshooting Tips
| Issue | Recommendation |
| Precipitation occurs immediately upon adding to media. | * Increase the dilution factor: Use a more diluted intermediate stock solution. * Slow down the addition: Add the DMSO stock very slowly while vigorously mixing the media. * Pre-warm all components: Ensure both the media and any serum are at 37°C. |
| Precipitation appears after a few hours of incubation. | * Reduce serum concentration: High protein content in serum can sometimes contribute to compound precipitation. Try reducing the serum percentage during the treatment period if your cell line can tolerate it. * Check media pH: Ensure the pH of your media is stable and within the optimal range for your cells.[10] |
| Working with serum-free media. | * Be extra cautious with the dilution step, as serum proteins can sometimes help to stabilize hydrophobic compounds. The drop-wise addition and vigorous mixing are even more critical in serum-free conditions. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 24.42 - 48 | 100 - 196.53 | [7] |
| DMF | 30 | ~122.8 | [8] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~2.05 | [8] |
| Ethanol | 0.25 | ~1.02 | [8] |
| Water | Insoluble | Insoluble | [7] |
IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| Jurkat (T-ALL) | Proliferation (MTT) | 6.32 | [5] |
| CEM (T-ALL) | Proliferation (MTT) | 4.09 | [5] |
| 293 cells | eIF4E Phosphorylation | ~3 | [1] |
| In vitro kinase assay | Mnk1 Inhibition | 2.2 | [1] |
Visualizations
Signaling Pathway
Caption: The Mnk1-eIF4E signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound working solutions for cell culture experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Phosphorylation of eIF4E promotes EMT and metastasis via translational control of SNAIL and MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | MNK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of genipin degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of pH, temperature and certain media constituents on the stability and activity of the preservative, bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CGP 57380 & Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MNK1 inhibitor, CGP 57380, with a specific focus on its cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: Generally, inhibitors of MAP kinase-interacting kinases (MNK) like this compound exhibit selective cytotoxicity, with a more pronounced effect on cancer cells compared to non-cancerous cells[1][2][3]. This selectivity is attributed to the fact that while the phosphorylation of eIF4E by MNK is crucial for oncogenic transformation and the growth of tumor cells, it appears to be less critical for the proliferation of normal cells[2][4]. However, the direct cytotoxic effects can be cell-type dependent and should be determined empirically for each non-cancerous cell line used in your experiments.
Q2: Are there any published IC50 values for this compound in non-cancerous cell lines?
A2: Based on available literature, specific IC50 values for this compound in commonly used non-cancerous cell lines such as IMR90, VA13, or MCF10A are not consistently reported. To provide a frame of reference, the IC50 values in several cancer cell lines are presented in the table below. The higher IC50 values in these cancerous lines compared to more potent, newer generation MNK inhibitors suggest that even higher concentrations might be needed to observe significant cytotoxicity in non-cancerous cells.
Q3: How does this compound work? What is the signaling pathway?
A3: this compound is a cell-permeable compound that selectively inhibits MNK1[5]. MNK1 is a serine/threonine kinase that is activated by the upstream kinases ERK and p38 MAPK[6]. Once activated, MNK1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209. This phosphorylation is a key step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth and proliferation[6]. By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, leading to a suppression of protein synthesis, which can inhibit cell growth and induce apoptosis, particularly in cancer cells[6].
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is provided for comparative purposes to guide researchers in designing their experiments for non-cancerous cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 10.21 | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 6.32 (at 48h) | [4] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 4.09 (at 48h) | [4] |
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between replicates.
-
Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Avoid seeding cells in the outer wells of the plate as they are more prone to evaporation (edge effect).
-
Drug Dilution: Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Use a calibrated pipette and ensure complete mixing at each dilution step.
-
Incubation: Ensure uniform temperature and humidity in the incubator to minimize evaporation.
-
Issue 2: No significant cytotoxicity observed in the non-cancerous cell line at expected concentrations.
-
Possible Cause: As discussed in the FAQs, non-cancerous cells are often less sensitive to MNK inhibition. The concentrations effective in cancer cells may not be sufficient.
-
Troubleshooting Steps:
-
Dose-Response Range: Expand the concentration range of this compound in your experiment. A wider range, potentially up to 100 µM or higher, may be necessary to observe a cytotoxic effect.
-
Incubation Time: Increase the duration of exposure to this compound. An initial time course experiment (e.g., 24h, 48h, 72h) is recommended to determine the optimal endpoint.
-
Positive Control: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine) to ensure the assay is performing correctly.
-
Target Engagement: Confirm that this compound is inhibiting its target in your cell line by performing a Western blot to check the phosphorylation status of eIF4E (see protocol below).
-
Issue 3: Discrepancy between cytotoxicity data and target inhibition (eIF4E phosphorylation).
-
Possible Cause: Cell death may be occurring through a mechanism independent of eIF4E phosphorylation inhibition, or the timing of the assays may not be optimal.
-
Troubleshooting Steps:
-
Time Course Analysis: Perform a time course experiment for both the cytotoxicity assay and the Western blot. Inhibition of eIF4E phosphorylation should precede the onset of cell death.
-
Alternative Cell Death Mechanisms: Investigate other potential off-target effects or alternative cell death pathways that might be induced by high concentrations of the compound.
-
Assay Sensitivity: Ensure that the chosen cytotoxicity assay is sensitive enough to detect subtle changes in cell viability. Consider using multiple types of viability assays (e.g., metabolic assays like MTT and membrane integrity assays like LDH release).
-
Experimental Protocols & Visualizations
MNK1 Signaling Pathway
Caption: MNK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for eIF4E Phosphorylation
This protocol is to assess the inhibition of MNK1 by this compound by measuring the phosphorylation of its downstream target, eIF4E.
-
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eIF4E (Ser209) and anti-total-eIF4E
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-eIF4E) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF4E or a housekeeping protein like GAPDH.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Cgp 57380 Technical Support Center: Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the Mnk1 inhibitor, Cgp 57380. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: My downstream readout indicates Mnk1 is still active, even at high concentrations of this compound. Is the inhibitor not working?
A1: This may be due to a phenomenon known as paradoxical activation. While this compound is a potent inhibitor of Mnk1's kinase activity, it has been reported to induce the phosphorylation of Mnk1 at key activation sites (Threonine 197 and 202 in mouse Mnk1)[1]. This can give the appearance of an active kinase on a Western blot for phospho-Mnk1, while the actual downstream phosphorylation of targets like eIF4E is inhibited.
Troubleshooting Steps:
-
Confirm Inhibition of Downstream Target: Always probe for the phosphorylation of eIF4E (at Serine 209) in parallel with phospho-Mnk1. A decrease in p-eIF4E is the true indicator of this compound's inhibitory activity[2][3].
-
Perform a Dose-Response Curve: Assess both p-Mnk1 and p-eIF4E levels across a range of this compound concentrations to observe the paradoxical increase in p-Mnk1 and the expected dose-dependent decrease in p-eIF4E.
-
Consider a Different Inhibitor Type: If the paradoxical activation of Mnk1 is confounding your experimental system, consider using a non-ATP competitive (Type II) Mnk1 inhibitor, which may not induce this effect[4][5].
Q2: I'm observing a phenotype that doesn't seem to be related to eIF4E-mediated translation. Could there be off-target effects?
A2: While this compound is reported to be selective for Mnk1 and does not inhibit p38, JNK1, ERK1/2, PKC, or Src-like kinases, all small molecule inhibitors have the potential for off-target effects[3][6].
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Review broad-spectrum kinome screening data if available for this compound or similar compounds to identify potential off-target kinases.
-
Use a Secondary Inhibitor: Employ another structurally distinct Mnk1 inhibitor to see if the phenotype is reproducible. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Rescue with a Downstream Effector: If possible, try to rescue the phenotype by overexpressing a constitutively active form of a downstream target of Mnk1 or by adding back a key product of the inhibited pathway.
-
Observe Cell Morphology: Changes in cell shape shortly after treatment with a kinase inhibitor can sometimes indicate an off-target effect on tubulin[7]. Monitor your cells for any unusual morphological changes.
Q3: I'm having trouble dissolving this compound and I'm seeing precipitation in my cell culture media. What can I do?
A3: this compound has limited solubility in aqueous solutions. Proper preparation of stock and working solutions is critical.
Troubleshooting Steps:
-
Use Fresh DMSO for Stock Solutions: this compound is soluble in DMSO up to 100 mM[2]. Use high-quality, anhydrous DMSO to prepare your initial stock solution, as moisture can reduce solubility[3].
-
Store Stock Solutions Properly: Store DMSO stock solutions at -20°C or -80°C for long-term stability[6].
-
Step-wise Dilution: When preparing working solutions, perform serial dilutions in your cell culture medium. Avoid adding a large volume of the highly concentrated DMSO stock directly to your aqueous buffer or media.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can help prevent precipitation.
-
Sonication: If precipitation occurs, gentle sonication may help to redissolve the compound.
Q4: My cells are undergoing apoptosis after this compound treatment. Is this expected?
A4: Yes, this compound has been shown to induce apoptosis in various cancer cell lines, often in a dose- and time-dependent manner. This is a recognized on-target effect of Mnk1 inhibition in many cancer models.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Mnk1 IC50 (in vitro) | 2.2 µM | Enzymatic Assay | [2][3] |
| eIF4E Phosphorylation IC50 (cellular) | ~3 µM | 293 Cells | [2] |
| Effective Concentration (in vitro) | 4 - 50 µM | Various Cell Lines | [6] |
| Effective Concentration (in vivo) | 40 mg/kg/day (i.p.) | Mouse Model | [6] |
| Solubility in DMSO | up to 100 mM | [2] |
Experimental Protocols
Protocol 1: Western Blot for Paradoxical Mnk1 Activation and eIF4E Inhibition
Objective: To simultaneously assess the phosphorylation status of Mnk1 (at Thr197/202) and its substrate eIF4E (at Ser209) in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Mnk1 (Thr197/202)
-
Rabbit anti-Mnk1 (total)
-
Rabbit anti-phospho-eIF4E (Ser209)
-
Mouse anti-eIF4E (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 20 µM) or a single effective concentration for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare for loading.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Expected Results:
-
An increase in the p-Mnk1 signal with increasing concentrations of this compound.
-
A decrease in the p-eIF4E signal with increasing concentrations of this compound.
-
Total Mnk1, total eIF4E, and β-actin levels should remain relatively constant.
Protocol 2: In Vitro Mnk1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Mnk1 kinase activity in a cell-free system.
Materials:
-
Recombinant active Mnk1
-
eIF4E peptide substrate
-
This compound
-
Kinase assay buffer
-
ATP (γ-32P-ATP for radiometric assay, or cold ATP for antibody-based detection)
-
96-well plate
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix of recombinant Mnk1 and the eIF4E substrate in kinase assay buffer.
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Add the Mnk1/substrate master mix to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired time (e.g., 30 minutes) at 30°C.
-
-
Stop Reaction and Detection:
-
Stop the reaction according to the assay kit's instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of phosphate into the substrate using a scintillation counter or other appropriate detection method.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound's paradoxical effect on Mnk1 signaling.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
eFT508: A More Potent and Selective MNK Inhibitor Overcoming the Limitations of Cgp 57380
In the landscape of targeted cancer therapy and research, the inhibition of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) has emerged as a promising strategy. These kinases are pivotal in integrating signals from various oncogenic pathways, ultimately leading to the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein translation. For researchers and drug developers, the choice of a potent and selective inhibitor is critical for both elucidating biological mechanisms and for clinical applications. This guide provides a detailed comparison of eFT508 (Tomivosertib) and Cgp 57380, two prominent MNK inhibitors, with a focus on their potency, selectivity, and experimental validation.
Executive Summary
eFT508 stands out as a significantly more potent and selective inhibitor of MNK1 and MNK2 compared to the first-generation inhibitor, this compound. Experimental data consistently demonstrates that eFT508 exhibits its inhibitory effects at nanomolar concentrations, whereas this compound requires micromolar concentrations to achieve similar effects. This substantial difference in potency, coupled with the high selectivity of eFT508, positions it as a superior tool for both preclinical research and as a candidate for clinical development.
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for eFT508 and this compound from various experimental setups.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| eFT508 | MNK1 | Enzymatic | 1-2.4 nM | [1][2] |
| MNK2 | Enzymatic | 1-2 nM | [1][2] | |
| eIF4E Phosphorylation | Cellular | 2-16 nM | [1][2] | |
| This compound | MNK1 | Enzymatic | 2.2 µM | [3][4][5] |
| eIF4E Phosphorylation | Cellular | 3 µM | [3] |
As the data illustrates, eFT508 is approximately 1000-fold more potent than this compound in inhibiting the enzymatic activity of MNK1. This difference is also reflected in cellular assays, where eFT508 inhibits the phosphorylation of the downstream target eIF4E at much lower concentrations.
In terms of selectivity, both compounds have been shown to be selective for MNK over other kinases. This compound has been demonstrated to have no inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases.[4][5] eFT508 is described as a "highly selective" inhibitor of MNK1 and MNK2.[2][6]
Mechanism of Action and Downstream Effects
Both eFT508 and this compound act as ATP-competitive inhibitors of MNK1 and MNK2.[1][7] By blocking the activity of these kinases, they prevent the phosphorylation of eIF4E at serine 209. Phosphorylated eIF4E is a critical component of the eIF4F complex, which initiates cap-dependent mRNA translation. The inhibition of eIF4E phosphorylation leads to a reduction in the translation of a specific subset of mRNAs that are crucial for tumor growth, survival, and immune evasion.[8][9]
The downstream consequences of MNK inhibition by these compounds include:
-
Reduced Cell Proliferation: Both inhibitors have been shown to have anti-proliferative effects in various cancer cell lines.[1][10]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells.[10]
-
Modulation of Cytokine Production: eFT508 treatment is associated with a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10.[1][2]
-
Downregulation of PD-L1: eFT508 has been shown to dramatically downregulate the protein abundance of the immune checkpoint molecule PD-L1.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: MNK signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing inhibitor potency.
Experimental Protocols
Below are generalized methodologies for key experiments used to compare eFT508 and this compound.
In Vitro Kinase Assay (Enzymatic Assay)
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of MNK1 and MNK2.
Methodology:
-
Recombinant human MNK1 or MNK2 enzyme is incubated in a kinase assay buffer.
-
A known substrate for MNK, such as a peptide derived from eIF4E, is added to the reaction mixture.
-
The inhibitors (eFT508 or this compound) are added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel or by using specific antibodies that recognize the phosphorylated substrate in an ELISA-based format.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of eIF4E phosphorylation in a cellular context.
Methodology:
-
Select a relevant cancer cell line (e.g., a hematological cancer cell line like TMD8 or a solid tumor line like HCT-116).
-
Culture the cells to a suitable confluency.
-
Treat the cells with a range of concentrations of eFT508 or this compound for a specific duration (e.g., 2 to 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E.
-
Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated eIF4E to total eIF4E at each inhibitor concentration.
-
Calculate the IC50 for the inhibition of eIF4E phosphorylation.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cells.
Methodology:
-
Seed the chosen cancer cell line into 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of eFT508 or this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. eFFECTOR Presents Phase I Data On eFT508, Its Lead Product Candidate, At ASCO 2017 - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. MNK1 inhibitor CGP57380 overcomes mTOR inhibitor-induced activation of eIF4E: the mechanism of synergic killing of human T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Waning Relevance of CGP57380 in the Era of Highly Selective MNK1 Inhibitors
Once a valuable tool for studying the MAP kinase-interacting kinase 1 (MNK1), the relevance of CGP57380 as a specific inhibitor is diminishing in light of newer, more potent, and highly selective compounds. While CGP57380 paved the way for understanding the role of MNK1 in cellular processes, its comparatively low potency and potential for off-target effects render it a less suitable choice for precise research and therapeutic development compared to next-generation inhibitors like Tomivosertib (eFT508) and Tinodasertib (ETC-206).
This guide provides a comparative analysis of CGP57380 against the more contemporary MNK1/2 inhibitors, Tomivosertib and Tinodasertib, focusing on their potency, selectivity, and the experimental methodologies used for their evaluation.
Comparative Analysis of MNK1 Inhibitors
The landscape of MNK1 inhibitors has evolved significantly, with newer compounds demonstrating vastly improved biochemical and cellular potency, as well as superior selectivity over the first-generation inhibitor, CGP57380.
| Inhibitor | Target(s) | IC50 (MNK1) | IC50 (MNK2) | Cellular p-eIF4E IC50 | Key Selectivity Information |
| CGP57380 | MNK1 | 2.2 µM[1][2][3] | - | ~3 µM[1][2][4] | No inhibitory activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases, but generally considered less selective than newer inhibitors.[1][3][4] |
| Tomivosertib (eFT508) | MNK1/2 | 1-2.4 nM[5][6][7] | 1-2 nM[5][6] | 2-16 nM[5][6][8] | Highly selective.[5][8] |
| Tinodasertib (ETC-206) | MNK1/2 | 64 nM[9][10][11] | 86 nM[9][10][11] | 321 nM (HeLa), 0.8 µM (K562-eIF4E)[9][10] | In a panel of 414 kinases, only 38 were inhibited by >50% at 10 µM. The next lowest IC50 after MNK1/2 was 610 nM for RIPK2.[12] |
Signaling Pathway and Experimental Workflow
To understand the context of MNK1 inhibition, it is crucial to visualize its position in the cellular signaling cascade and the typical workflow for evaluating inhibitors.
The evaluation of MNK1 inhibitors typically follows a structured experimental workflow to determine their potency and selectivity.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : Recombinant MNK1 or MNK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from eIF4E) and ATP in a buffered solution.
-
Inhibitor Addition : A range of concentrations of the test inhibitor (e.g., CGP57380, Tomivosertib, or Tinodasertib) is added to the reaction mixture.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
ADP Detection : The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP.
-
Luminescence Measurement : The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and, therefore, to the kinase activity.
-
IC50 Calculation : The luminescent signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Cellular Assay for eIF4E Phosphorylation (Western Blotting)
This method is used to assess the ability of an inhibitor to block the phosphorylation of eIF4E, the primary substrate of MNK1, within a cellular context.
-
Cell Culture and Treatment : A relevant cell line (e.g., a cancer cell line with an active MAPK pathway) is cultured and then treated with various concentrations of the MNK1 inhibitor for a specific duration.
-
Cell Lysis : The cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of eIF4E (p-eIF4E at Ser209). A separate membrane or the same membrane after stripping is incubated with an antibody that recognizes total eIF4E as a loading control.
-
Detection : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, which reacts with the enzyme to produce light.
-
Imaging and Analysis : The light signal is captured using an imaging system. The intensity of the p-eIF4E band is normalized to the total eIF4E band for each inhibitor concentration.
-
Cellular IC50 Calculation : The normalized p-eIF4E levels are plotted against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. CGP 57380 | Mnk | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic evaluation of AUM001/tinodasertib, an oral inhibitor of mitogen-activated protein kinase (MAPK)-interacting protein kinase 1, 2 (MNK1/2) in preclinical models and tissues from a Phase 1 clinical study | bioRxiv [biorxiv.org]
- 12. fortunejournals.com [fortunejournals.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Cgp 57380
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MNK1 inhibitor Cgp 57380 with other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a cell-permeable, pyrazolo-pyrimidine compound that selectively inhibits the MAP kinase-interacting kinase 1 (MNK1).[1] MNK1 is a serine/threonine kinase that plays a crucial role in the regulation of protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[2][3] The dysregulation of the MNK1-eIF4E signaling pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
In Vitro Efficacy of this compound and Alternatives
The in vitro efficacy of this compound and other MNK inhibitors is primarily assessed by their ability to inhibit MNK1 kinase activity, reduce eIF4E phosphorylation, and induce cancer cell death.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives, eFT508 (Tomivosertib) and Cercosporamide, in various cancer cell lines.
| Inhibitor | Target | Cell Line | Assay | IC50 | Reference |
| This compound | MNK1 | - (cell-free) | Kinase Assay | 2.2 µM | [1] |
| eIF4E phosphorylation | Cellular Assay | Western Blot | ~3 µM | [1] | |
| Cell Proliferation | Jurkat (T-ALL) | MTT Assay (48h) | 6.32 µM | [4] | |
| Cell Proliferation | CEM (T-ALL) | MTT Assay (48h) | 4.09 µM | [4] | |
| eFT508 (Tomivosertib) | MNK1/MNK2 | - (cell-free) | Kinase Assay | 1-2 nM | [5][6] |
| eIF4E phosphorylation | Tumor Cell Lines | Western Blot | 2-16 nM | [5][6] | |
| Cell Proliferation | MV411, MM6, KG-1 (AML) | Viability Assay | Dose-dependent inhibition | [7] | |
| Cercosporamide | MNK | U937, MM6, K562 (AML) | Cell Growth Assay | Dose-dependent suppression | [8] |
| eIF4E phosphorylation | AML cells | Western Blot | Dose-dependent suppression | [9] |
Apoptosis Induction in T-ALL Cell Lines
This compound has been shown to induce apoptosis in a dose-dependent manner. In combination with the mTOR inhibitor everolimus, it exhibits a synergistic effect on apoptosis induction in Jurkat cells.[4]
| Treatment | Apoptotic Cells (%) |
| Control | ~4% |
| Everolimus alone | 7.4% |
| This compound (4 µM) alone | 20.8% |
| This compound + Everolimus | 33.5% |
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in preclinical cancer models, often in combination with other therapeutic agents.
In an orthotopic glioblastoma mouse model using U87MG-luc cells, the combination of this compound and the mTORC1 inhibitor RAD001 (everolimus) resulted in a significant reduction in tumor growth. While specific tumor growth inhibition percentages for the combination are not detailed, the study highlights the therapeutic potential of dual MNK1 and mTORC1 inhibition.
Synergistic Antitumor Effect in a Syngeneic Mouse Model
In a syngeneic mouse model of thyroid cancer using TBP-3868 cells, the combination of this compound with the BET inhibitor JQ1 significantly suppressed tumor growth in vivo.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of MNK1 in phosphorylating eIF4E, a critical step in cap-dependent translation of oncogenic proteins. This compound and its alternatives act by inhibiting MNK1, thereby blocking this pathway.
The following diagram outlines the typical workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.
Experimental Protocols
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
This in vivo model is used to evaluate the efficacy of anticancer agents against brain tumors.
-
Cell Implantation: Anesthetize immunocompromised mice (e.g., nude or NSG mice) and stereotactically implant human glioblastoma cells (e.g., U87MG-luc) into the brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, administer the test compounds (e.g., this compound and/or RAD001) via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule.
-
Tumor Volume Measurement: Measure tumor volume at regular intervals. For subcutaneous models, this can be done using calipers and the formula: Volume = (length x width^2) / 2. For orthotopic models, imaging techniques are required.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a selective MNK1 inhibitor that demonstrates efficacy in vitro by inhibiting eIF4E phosphorylation, reducing cell proliferation, and inducing apoptosis in cancer cell lines. In vivo, it shows promise in combination with other targeted therapies for inhibiting tumor growth. When compared to alternatives like eFT508, this compound generally exhibits a higher IC50, suggesting lower potency. However, its synergistic effects with other agents highlight its potential as part of a combination therapy strategy. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these MNK inhibitors.
References
- 1. Slowing down glioblastoma progression in mice by running or the anti-malarial drug dihydroartemisinin? Induction of oxidative stress in murine glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Proper Disposal and Handling of Cgp 57380: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed procedural guidance for the safe handling and disposal of Cgp 57380, a selective inhibitor of MAP kinase-interacting kinase 1 (MNK1). The following protocols are designed for researchers, scientists, and drug development professionals to ensure operational safety and proper logistical management of this chemical compound. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, primarily causing serious eye irritation.[1][2] All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety precautions.
1.1 Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator must be used.[1]
1.2 Engineering Controls
Work with this compound should be conducted in a well-ventilated area.[1] An accessible safety shower and eyewash station are essential in the immediate work area.[1]
1.3 First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1] |
Procedural Guidance for Proper Disposal of this compound
The disposal of this compound and its containers must be conducted in strict accordance with federal, state, and local environmental regulations. It is highly recommended to engage a licensed professional waste disposal service for the final disposal of this hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., unused solutions).
-
-
Containerization of Waste:
-
Solid Waste: Collect solid waste contaminated with this compound in a designated, leak-proof container with a secure lid. The container should be clearly labeled.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. Plastic is often preferred.[3] Ensure the container is resistant to the solvent used to dissolve the compound.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the empty container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound" or its systematic name, "N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine".[2]
-
Indicate the hazards associated with the waste (e.g., "Eye Irritant").[2][4]
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
Record the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
Ensure that the waste storage area is away from drains and water courses.[1]
-
Keep waste containers closed at all times, except when adding waste.[3][4]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[3]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉FN₆[1] |
| Molecular Weight | 244.23 g/mol [1] |
| CAS Number | 522629-08-9[1] |
Table 2: Inhibitory Concentrations and Solubility
| Parameter | Value |
| IC₅₀ (MNK1) | 2.2 µM[5] |
| IC₅₀ (eIF4E phosphorylation in cells) | ~3 µM[5] |
| Solubility in DMSO | ≥ 24.42 mg/mL (≥ 100 mM) |
| Storage of Stock Solutions | -20°C for 1 year; -80°C for 2 years[5] |
Detailed Methodologies for Key Experiments
4.1 Inhibition of eIF4E Phosphorylation Assay (Western Blot)
This protocol describes a general method to assess the inhibition of eIF4E phosphorylation by this compound in a cellular context using Western blotting.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 293 cells, RAW 264.7 macrophages) in appropriate culture dishes and grow to a suitable confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce eIF4E phosphorylation (e.g., fetal calf serum, TNF-α, or LPS) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF4E (p-eIF4E, Ser209).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total eIF4E and/or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for p-eIF4E and total eIF4E using densitometry software.
-
Normalize the p-eIF4E signal to the total eIF4E signal for each sample.
-
Calculate the percentage inhibition of eIF4E phosphorylation for each concentration of this compound relative to the stimulated vehicle control.
-
The IC₅₀ value can be determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
4.2 Inhibition of TNF-α Production Assay (ELISA)
This protocol outlines a general method to measure the inhibitory effect of this compound on the production of TNF-α in immune cells.
-
Cell Culture and Treatment:
-
Seed immune cells capable of producing TNF-α (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary bone marrow-derived macrophages) in a multi-well plate.[6]
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an inducer of TNF-α production, such as lipopolysaccharide (LPS), for a defined period (e.g., 4-24 hours).[6]
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercial TNF-α ELISA kit and follow the manufacturer's instructions. A typical sandwich ELISA procedure is as follows:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of TNF-α standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that binds to a different epitope on the captured TNF-α. This antibody is typically biotinylated.
-
Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate again and add a substrate solution (e.g., TMB).
-
Stop the color development with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Determine the concentration of TNF-α in each experimental sample by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
MNK1 Signaling Pathway
Caption: The MNK1 signaling pathway is activated by ERK and p38 MAPK, leading to the phosphorylation of eIF4E, which promotes mRNA translation. This compound selectively inhibits MNK1, thereby blocking this cascade.
Experimental Workflow for Assessing this compound Efficacy
Caption: This workflow outlines the key steps to determine the inhibitory concentration (IC₅₀) of this compound on eIF4E phosphorylation and TNF-α production in cultured cells.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
